molecular formula C19H20O4 B1326195 3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone CAS No. 884504-36-3

3-(1,3-Dioxan-2-Yl)-4'-Phenoxypropiophenone

Cat. No.: B1326195
CAS No.: 884504-36-3
M. Wt: 312.4 g/mol
InChI Key: MXYMZXRKNVAAJC-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone is an organic compound characterized by the presence of a 1,3-dioxane ring and a phenoxypropiophenone moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as ssr411298, have been shown to inhibit fatty acid amide hydrolase (faah), an enzyme responsible for the degradation of endocannabinoids .

Biochemical Pathways

The inhibition of FAAH leads to an increase in the levels of endocannabinoids, such as anandamide (AEA), oleoylethanolamide (OEA), and palmitoylethanolamide (PEA). These endocannabinoids play a crucial role in various physiological processes, including appetite, cognition, anxiety, mood, and pain .

Result of Action

The increase in endocannabinoid levels due to FAAH inhibition can lead to various effects. For instance, SSR411298, a similar compound, has shown robust antidepressant-like activity in animal models .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. In general, compounds containing a 1,3-dioxane ring can be irritants and may have other health hazards .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug or pesticide, future research could involve studying its biological activity, optimizing its structure for better activity or selectivity, and conducting safety and efficacy tests .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The phenoxypropiophenone moiety can be introduced through a Friedel-Crafts acylation reaction, where phenol reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The removal of water during the reaction, using techniques such as Dean-Stark apparatus, is crucial for the successful formation of the 1,3-dioxane ring .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkoxides, amines, and other nucleophiles.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxan-2-Yl)-4’-Phenoxypropiophenone is unique due to the combination of the 1,3-dioxane ring and the phenoxypropiophenone moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c20-18(11-12-19-21-13-4-14-22-19)15-7-9-17(10-8-15)23-16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYMZXRKNVAAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646004
Record name 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-36-3
Record name 3-(1,3-Dioxan-2-yl)-1-(4-phenoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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